![molecular formula C24H14O8 B10788783 4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)
4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-292213 involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:
Formation of the naphthalene core: This involves the reaction of naphthalene with appropriate reagents to introduce functional groups such as hydroxyl and carboxyl groups.
Acetylation: The introduction of the acetyl group is achieved through the reaction of the naphthalene derivative with acetic anhydride under controlled conditions.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product, NSC-292213.
Industrial Production Methods
Industrial production of NSC-292213 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
NSC-292213 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of NSC-292213 with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Biology: NSC-292213 is investigated for its effects on cellular processes and enzyme inhibition.
Medicine: The compound shows promise as a therapeutic agent for treating diseases related to its target enzymes and pathways.
Industry: NSC-292213 is used in the development of new materials and chemical processes.
Mechanism of Action
NSC-292213 exerts its effects by inhibiting specific enzymes, such as arachidonate 12-lipoxygenase and phosphoribosylaminoimidazolecarboxamide formyltransferase. These enzymes play crucial roles in various metabolic pathways, including arachidonic acid metabolism and inflammatory mediator regulation. By inhibiting these enzymes, NSC-292213 can modulate cellular processes and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
NSC-371880: This compound shares structural similarities with NSC-292213 and exhibits similar inhibitory effects on specific enzymes.
NSC-621486: Another compound with a similar naphthalene core structure, known for its biological activities.
NSC-324572: This compound also targets similar enzymes and pathways, making it comparable to NSC-292213.
Uniqueness
NSC-292213 stands out due to its specific inhibitory effects on arachidonate 12-lipoxygenase and phosphoribosylaminoimidazolecarboxamide formyltransferase. Its unique structure allows for selective binding to these enzymes, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C24H14O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-(3-carboxy-4-hydroxynaphthalen-1-yl)-2-oxoacetyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H14O8/c25-19-13-7-3-1-5-11(13)15(9-17(19)23(29)30)21(27)22(28)16-10-18(24(31)32)20(26)14-8-4-2-6-12(14)16/h1-10,25-26H,(H,29,30)(H,31,32) |
InChI Key |
BRCWHTNRFUVIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)C(=O)C(=O)C3=CC(=C(C4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-[(3S,7S,10S,13R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788710.png)
![N-hydroxy-3-(2-phenethyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-yl)acrylamide](/img/structure/B10788720.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788722.png)
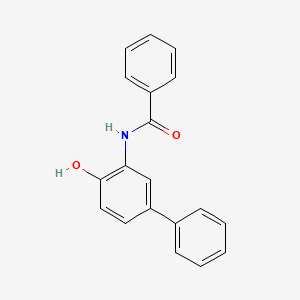
![2-[4-[6,7-Diethoxy-2,3-bis(hydroxymethyl)naphthalen-1-yl]pyridin-2-yl]-4-pyridin-3-ylphthalazin-1-one;hydrochloride](/img/structure/B10788738.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288](/img/structure/B10788740.png)
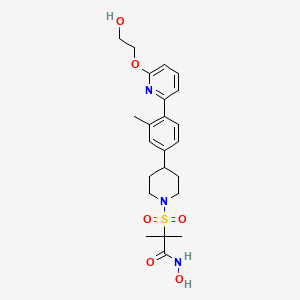
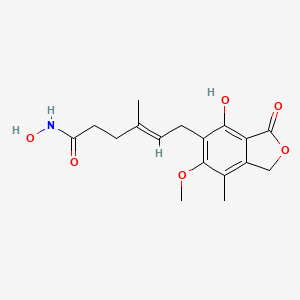
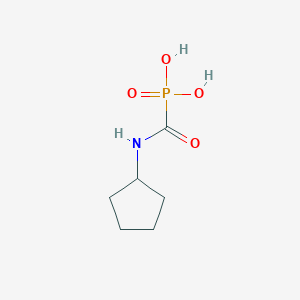
![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788776.png)
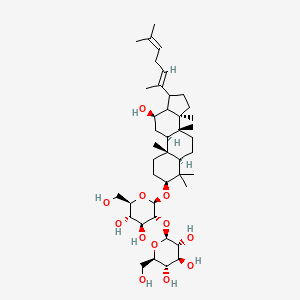
![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10788794.png)
![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B10788796.png)
